molecular formula C15H21NO4 B13251470 2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid

Cat. No.: B13251470
M. Wt: 279.33 g/mol
InChI Key: QFUQKUPIUIIFNR-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid: is an organic compound with the molecular formula C15H21NO4. It is a derivative of amino acids and features a benzyloxycarbonyl (CBZ) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (CBZ) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Alkylation: The protected amino acid is then subjected to alkylation to introduce the dimethylpentanoic acid moiety. This step often involves the use of alkyl halides and a strong base like sodium hydride.

    Deprotection: Finally, the CBZ group is removed under hydrogenation conditions using a palladium catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.

    Pathways Involved: It may participate in metabolic pathways involving amino acid synthesis and degradation, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid is unique due to its specific structural features, such as the presence of two methyl groups on the pentanoic acid moiety. This structural uniqueness imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C15H21NO4/c1-10(2)11(3)13(14(17)18)16-15(19)20-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

QFUQKUPIUIIFNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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